Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride
CAS No.: 2375248-07-8
Cat. No.: VC5050594
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375248-07-8 |
|---|---|
| Molecular Formula | C10H18ClNO4 |
| Molecular Weight | 251.71 |
| IUPAC Name | methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO4.ClH/c1-14-9(12)3-7-5-11-6-8(7)4-10(13)15-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
| Standard InChI Key | ARFAOEDZKFQMMM-SCLLHFNJSA-N |
| SMILES | COC(=O)CC1CNCC1CC(=O)OC.Cl |
Introduction
Molecular Features
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Chemical Formula: C13H12N4O2S
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Core Functional Groups:
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Indole: A bicyclic aromatic system with a benzene fused to a pyrrole ring.
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Thiadiazole: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
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Pyrrolidine: A saturated five-membered nitrogen-containing ring.
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Carbonyl: A functional group contributing to reactivity and potential biological interactions.
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Key Characteristics
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The compound incorporates a thiadiazole moiety linked via an ether bond to a pyrrolidine ring, which is further connected to the indole nucleus through an amide bond. This unique arrangement suggests potential bioactivity due to the electron-donating and withdrawing capabilities of these groups.
Synthesis Pathway
The synthesis of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole likely involves multi-step reactions combining:
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Formation of the Thiadiazole Moiety:
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Thiadiazoles are typically synthesized by cyclization reactions involving thiosemicarbazides and oxidizing agents.
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Etherification:
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The thiadiazole is linked to pyrrolidine via an ether bond using alkylation or nucleophilic substitution.
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Amide Bond Formation:
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The pyrrolidine derivative reacts with indole-3-carboxylic acid or its derivatives under coupling conditions (e.g., carbodiimide-mediated reactions).
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This stepwise approach ensures precise incorporation of functional groups while maintaining the integrity of the heterocyclic rings.
Pharmacological Potential
The combination of indole and thiadiazole scaffolds suggests diverse biological activities:
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Indoles: Known for anticancer, antimicrobial, and anti-inflammatory properties.
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Thiadiazoles: Exhibit antimicrobial, antifungal, antioxidant, and enzyme inhibitory activities.
Hypothetical Applications
Given its structure, this compound may serve as:
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Enzyme Inhibitor: The amide linkage and aromatic systems could interact with enzymatic active sites.
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Antimicrobial Agent: The thiadiazole ring often disrupts microbial growth pathways.
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Anti-inflammatory Compound: Indoles are frequently explored as cyclooxygenase or lipoxygenase inhibitors.
Analytical Techniques
To confirm the structure and purity of this compound, the following methods are typically employed:
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NMR Spectroscopy (¹H and ¹³C): For structural elucidation.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like carbonyls and ethers.
Molecular Docking Studies
Preliminary in silico studies can predict binding affinity to biological targets such as enzymes or receptors. For instance:
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Docking against inflammatory mediators like 5-lipoxygenase or cyclooxygenase may reveal anti-inflammatory potential.
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Interaction with bacterial enzymes could suggest antimicrobial utility.
Comparison with Related Compounds
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